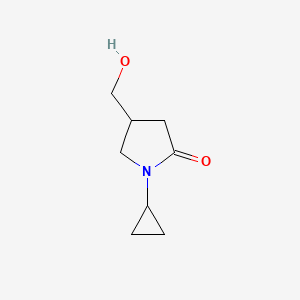![molecular formula C10H15N5 B3045126 2-{2'-ethyl-1H,2'H-[3,3'-bipyrazol]-1-yl}ethan-1-amine CAS No. 1020706-59-5](/img/structure/B3045126.png)
2-{2'-ethyl-1H,2'H-[3,3'-bipyrazol]-1-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine is a compound belonging to the class of bipyrazoles, which are heterocyclic compounds containing two pyrazole rings. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine typically involves the formation of the bipyrazole core followed by the introduction of the ethyl and amine groups. One common method is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
- 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole
- 1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
Uniqueness
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its nitro-substituted counterparts, this compound has an ethyl group and an amine group, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
1020706-59-5 |
|---|---|
Fórmula molecular |
C10H15N5 |
Peso molecular |
205.26 |
Nombre IUPAC |
2-[3-(2-ethylpyrazol-3-yl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C10H15N5/c1-2-15-10(3-6-12-15)9-4-7-14(13-9)8-5-11/h3-4,6-7H,2,5,8,11H2,1H3 |
Clave InChI |
NWZAHRJXABNOJY-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C2=NN(C=C2)CCN |
SMILES canónico |
CCN1C(=CC=N1)C2=NN(C=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide](/img/structure/B3045043.png)












![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045066.png)
